Ring Strain Energy: 3-Cyclobutoxy-azetidine hydrochloride Retains Full Azetidine Reactivity Potential
3-Cyclobutoxy-azetidine hydrochloride maintains the characteristic ring strain energy of the azetidine core, which is approximately 26 kcal/mol—a property shared across the 3-substituted azetidine class and essential for strain-release functionalization strategies [1]. This intrinsic strain energy, which is significantly higher than that of pyrrolidine (~5 kcal/mol) and piperidine (~0 kcal/mol), enables unique reactivity pathways not accessible to larger nitrogen heterocycles [1]. Unlike 3-hydroxyazetidine hydrochloride (MW 109.55 g/mol), which contains a hydroxyl group capable of hydrogen bonding that can alter reaction trajectories, the cyclobutoxy ether substituent in the target compound is chemically inert under many synthetic conditions, preserving the azetidine ring's strain-driven reactivity while providing a stable, lipophilic handle for further derivatization [1].
| Evidence Dimension | Ring strain energy of the azetidine core |
|---|---|
| Target Compound Data | Approximately 26 kcal/mol |
| Comparator Or Baseline | Pyrrolidine ~5 kcal/mol; Piperidine ~0 kcal/mol |
| Quantified Difference | 21 kcal/mol higher strain energy than pyrrolidine; 26 kcal/mol higher than piperidine |
| Conditions | Calculated strain energy values for unsubstituted parent heterocycles |
Why This Matters
Higher ring strain energy confers unique reactivity in strain-release functionalization, enabling synthetic pathways unavailable to less strained analogs, which is critical for building complex molecular architectures in medicinal chemistry campaigns.
- [1] Bielecki M, Nassir M, Sharma HA, Truax NJ, Raheja N, et al. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. J Am Chem Soc. 2025;147(25):21234-21245. View Source
